Methyl 2-{4-[3-(benzyloxy)phenyl]phenyl}acetate
Overview
Description
Methyl 2-{4-[3-(benzyloxy)phenyl]phenyl}acetate is an organic compound with the molecular formula C22H20O3. It is a derivative of phenylacetic acid and is characterized by the presence of a benzyloxy group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-[3-(benzyloxy)phenyl]phenyl}acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with a strong acid such as sulfuric acid or hydrochloric acid.
Another synthetic route involves the use of a Grignard reagent. The reaction of methyl benzoate with a Grignard reagent, such as phenylmagnesium bromide, can produce the desired ester. This reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid, in a continuous flow system can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[3-(benzyloxy)phenyl]phenyl}acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst, such as iron(III) chloride for halogenation or sulfuric acid for nitration.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 2-{4-[3-(benzyloxy)phenyl]phenyl}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Methyl 2-{4-[3-(benzyloxy)phenyl]phenyl}acetate involves its interaction with specific molecular targets. For example, in biological systems, the compound may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol. The pathways involved in these reactions are typically enzyme-catalyzed and may involve the formation of enzyme-substrate complexes.
Comparison with Similar Compounds
Methyl 2-{4-[3-(benzyloxy)phenyl]phenyl}acetate can be compared with other similar compounds, such as:
Methyl 2-(3-(benzyloxy)phenyl)acetate: This compound has a similar structure but differs in the position of the benzyloxy group on the phenyl ring.
Methyl 2-(4-(benzyloxy)phenyl)acetate: Another similar compound with the benzyloxy group attached to a different position on the phenyl ring.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
methyl 2-[4-(3-phenylmethoxyphenyl)phenyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-24-22(23)14-17-10-12-19(13-11-17)20-8-5-9-21(15-20)25-16-18-6-3-2-4-7-18/h2-13,15H,14,16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHACEHNHRMVRNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801172860 | |
Record name | [1,1′-Biphenyl]-4-acetic acid, 3′-(phenylmethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801172860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820618-01-6 | |
Record name | [1,1′-Biphenyl]-4-acetic acid, 3′-(phenylmethoxy)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820618-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-acetic acid, 3′-(phenylmethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801172860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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